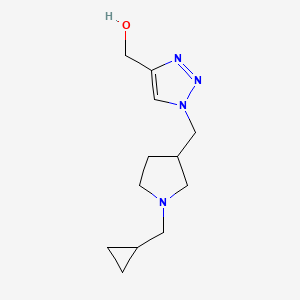
(1-((1-(cyclopropylmethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
説明
(1-((1-(cyclopropylmethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a useful research compound. Its molecular formula is C12H20N4O and its molecular weight is 236.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (1-((1-(cyclopropylmethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol (CAS Number: 2098076-13-0) is a triazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H20N4O
- Molecular Weight : 236.31 g/mol
- Purity : Typically 95%.
The triazole ring in this compound is known for its ability to interact with various biological targets, including enzymes and receptors. The presence of the cyclopropylmethyl and pyrrolidinyl moieties suggests potential interactions with neurotransmitter systems and other cellular pathways.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid synthesis .
Anticancer Properties
Triazoles have been investigated for their anticancer effects. Specifically, compounds targeting kinases involved in cancer progression have shown promise. For instance, a related triazole compound was reported to inhibit CDK4/6, which are critical in cell cycle regulation .
Neuropharmacological Effects
The pyrrolidine structure is associated with neuroactive properties. Compounds containing this moiety have been studied for their effects on neurotransmitter systems such as serotonin and dopamine, potentially offering therapeutic benefits in neurodegenerative diseases .
Case Studies
科学的研究の応用
Biochemical Applications
Enzyme Interaction and Modulation
The compound has been shown to interact with enzymes involved in peptide synthesis, potentially acting as a chiral auxiliary. This interaction is crucial for developing new synthetic pathways in organic chemistry and biochemistry.
Cell Signaling Pathways
Research indicates that (1-((1-(cyclopropylmethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol can modulate various cell signaling pathways. It influences gene expression and cellular metabolism by interacting with signaling proteins, which can lead to altered cellular responses.
Cellular Effects
Stability and Degradation
The stability of this compound under different conditions is vital for its application in laboratory settings. It remains stable at neutral pH and room temperature but may degrade under acidic or basic conditions. Understanding these parameters is essential for its effective use in experiments.
Dosage Effects in Animal Models
Studies have shown that the effects of this compound vary with dosage in animal models. Lower doses may enhance enzyme activity or improve cellular functions, while higher doses could lead to adverse effects. This dosage-dependent behavior highlights the need for careful consideration in experimental design.
Pharmacological Insights
Metabolic Pathways
The compound participates in several metabolic pathways, interacting with cytochrome P450 enzymes responsible for its biotransformation. This interaction is crucial for predicting the pharmacokinetics of the compound and its potential therapeutic applications.
Transport Mechanisms
Transport and distribution within cells are mediated by specific transporters and binding proteins, allowing the compound to accumulate in targeted cellular compartments. This characteristic is particularly relevant for drug development, as it can enhance the efficacy of therapeutic agents.
Case Studies
| Study Title | Findings | Implications |
|---|---|---|
| Effects on Enzyme Activity | Demonstrated that the compound enhances the activity of certain enzymes involved in metabolic processes. | Suggests potential use in metabolic disorders or enzyme replacement therapies. |
| Cellular Uptake Mechanisms | Identified specific transporters responsible for the uptake of the compound into cells. | Provides insights into optimizing delivery methods for therapeutic applications. |
| Impact on Gene Expression | Showed that treatment with the compound altered gene expression profiles related to stress response pathways. | Indicates potential applications in cancer therapy or stress-related diseases. |
特性
IUPAC Name |
[1-[[1-(cyclopropylmethyl)pyrrolidin-3-yl]methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c17-9-12-8-16(14-13-12)7-11-3-4-15(6-11)5-10-1-2-10/h8,10-11,17H,1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKENFRWTVJJVRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(C2)CN3C=C(N=N3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















